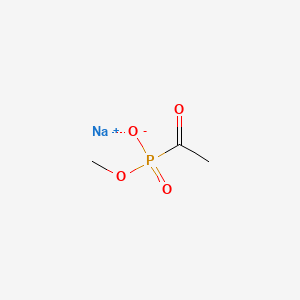

Methyl acetylphosphonate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for the carbon-phosphorus (C-P) bond, which is highly stable and resistant to chemical and enzymatic hydrolysis. wikipedia.orgnih.gov Methyl acetylphosphonate, with its characteristic C-P bond, is a member of the phosphonate (B1237965) class of organophosphorus compounds. wikipedia.orgwikipedia.org Phosphonates are esters of phosphonic acid and are utilized in a variety of applications, including as herbicides and pharmaceuticals. wikipedia.orgwikipedia.org

The synthesis of phosphonates like this compound can be achieved through methods such as the Michaelis-Arbuzov reaction, which involves the conversion of a phosphite (B83602) to a phosphonate. wikipedia.orgwikipedia.org For instance, O-Methyl sodium acetylphosphonate has been prepared by reacting O,O'-dithis compound with sodium iodide in dry acetone (B3395972). oncotarget.com Another synthetic approach involves the hydrolysis of dehydrophos, which can be facilitated by peptidases. smolecule.com The presence of both an acetyl and a methyl group attached to the phosphonate moiety gives this compound its distinct chemical properties. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H6NaO4P nih.gov |

| Molecular Weight | 160.04 g/mol nih.gov |

| IUPAC Name | sodium;acetyl(methoxy)phosphinate nih.gov |

| CAS Number | 69103-75-9 nih.gov |

Significance as a Phosphonate Analog in Biochemical Systems

The significance of this compound in biochemical research stems from its structural resemblance to pyruvate (B1213749), a critical molecule in cellular metabolism. smolecule.com This similarity allows it to act as a competitive inhibitor of enzymes that utilize pyruvate as a substrate. smolecule.comacs.org

Research has demonstrated that this compound can inhibit key enzymes such as the pyruvate dehydrogenase complex (PDHC) and pyruvate oxidase. smolecule.com The PDHC is crucial for converting pyruvate into acetyl-CoA, a central step in cellular energy production. smolecule.com By inhibiting this complex, this compound can significantly alter metabolic pathways. smolecule.com Studies have shown that it acts as a potent competitive inhibitor against pyruvate for the pyruvate dehydrogenase from Escherichia coli. acs.org

The inhibitory mechanism is believed to involve the formation of a covalent adduct between this compound and the thiamin diphosphate (B83284) (ThDP) coenzyme at the enzyme's active site. acs.orgnih.gov This adduct, termed phosphalactyl-TDP, mimics the natural reactive intermediate, α-lactyl-TDP, but is resistant to the subsequent decarboxylation step, thus effectively blocking the enzyme's catalytic cycle. acs.org The formation of this stable intermediate analog has been supported by circular dichroism spectroscopy. nih.gov

Due to these inhibitory properties, this compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. smolecule.comvulcanchem.com Its ability to specifically target pyruvate-utilizing enzymes makes it a candidate for investigating metabolic regulation and has potential applications in the development of therapeutic agents for metabolic disorders. smolecule.com Furthermore, research has explored its effects on plant metabolism, suggesting potential applications in agriculture. smolecule.com

Table 2: Investigated Enzymes and their Interaction with this compound

| Enzyme | Organism/System | Type of Inhibition | Research Finding |

| Pyruvate Dehydrogenase Complex (PDHC) | Escherichia coli, Human | Competitive, Reversible Tight-Binding acs.orgnih.gov | Acts as a potent inhibitor by forming a stable analog of a reaction intermediate. acs.orgnih.gov |

| Pyruvate Oxidase | - | Inhibitor smolecule.com | Identified as an inhibitor, highlighting its role in biochemical research. smolecule.com |

| 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXP synthase) | - | Competitive smolecule.comrsc.org | Competes with pyruvate for binding to the enzyme. smolecule.comrsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

69103-75-9 |

|---|---|

Molecular Formula |

C3H6NaO4P |

Molecular Weight |

160.04 g/mol |

IUPAC Name |

sodium;acetyl(methoxy)phosphinate |

InChI |

InChI=1S/C3H7O4P.Na/c1-3(4)8(5,6)7-2;/h1-2H3,(H,5,6);/q;+1/p-1 |

InChI Key |

CQZYKOIQTWFNAS-UHFFFAOYSA-M |

SMILES |

CC(=O)P(=O)([O-])OC.[Na+] |

Canonical SMILES |

CC(=O)P(=O)([O-])OC.[Na+] |

Other CAS No. |

69103-75-9 |

Synonyms |

acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Acetylphosphonate and Its Derivatives

Established Synthetic Pathways

Several well-established methods exist for the synthesis of methyl acetylphosphonate, ranging from the esterification of the parent acid to its generation from natural product precursors.

Synthesis via Acetylphosphonic Acid Esterification

One of the most direct routes to this compound involves the esterification of acetylphosphonic acid. This can be achieved through the reaction of acetylphosphonic acid with an appropriate methylating agent. A common laboratory-scale synthesis involves the reaction of dimethyl phosphite (B83602) with an acetylating agent. For instance, O,O'-dithis compound can be synthesized and subsequently demethylated to yield the desired product. researchgate.net

A specific method for preparing O-methyl sodium acetylphosphonate involves the reaction of O,O'-dithis compound with sodium iodide in dry acetone (B3395972). researchgate.net This reaction proceeds via the selective demethylation of one of the methyl ester groups.

Table 1: Synthesis of O-Methyl Sodium Acetylphosphonate

| Reactants | Reagents | Solvent | Reaction Time | Yield |

| O,O'-Dithis compound | Sodium iodide | Dry Acetone | 48 hours | 72% |

Data sourced from ResearchGate. researchgate.net

Generation from Natural Product Precursors (e.g., Dehydrophos)

This compound can be generated from the natural product dehydrophos, a phosphonotripeptide antibiotic produced by Streptomyces luridus. nih.govnih.gov Dehydrophos acts as a "Trojan horse" antibiotic. nih.govnih.govresearchgate.net Upon entering a bacterial cell, peptidase-mediated hydrolysis cleaves the peptide bonds. researchgate.netsmolecule.com This releases a dehydroalanine (B155165) analog which then undergoes rearrangement and hydrolysis to form this compound. researchgate.net This resulting this compound is a potent inhibitor of pyruvate (B1213749) dehydrogenase, which is likely the basis for dehydrophos's bioactivity. nih.govresearchgate.net The biosynthesis of dehydrophos itself is a complex enzymatic process. nih.govnih.gov

Selective Demethylation of Acetylphosphonate Esters

The selective demethylation of dialkyl acetylphosphonates is a crucial step in synthesizing mono-methyl esters like this compound. Various reagents can be employed for this purpose. For instance, trimethylbromosilane (TMSBr) is a highly reactive and chemoselective reagent for cleaving phosphonate (B1237965) esters. google.comgoogle.com While effective, its corrosivity (B1173158) and cost are drawbacks. google.com An alternative is trimethylchlorosilane (TMSCl), which can achieve high yields in shorter reaction times when the reaction is conducted in a sealed vessel. google.com Another method involves the use of sodium ethanethiolate for the demethylation of nucleoside dimethyl phosphonate esters, which has the advantage of preserving the anomeric configuration. nih.gov The choice of demethylating agent often depends on the specific substrate and the desired reaction conditions. For simpler flavanones, anhydrous aluminium chloride in ether has proven effective for selective demethylation. ias.ac.in

Catalytic and Asymmetric Synthesis Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic and asymmetric methods, which offer greater efficiency and stereocontrol. These approaches are also being applied to the synthesis of acetylphosphonate derivatives.

Enantioselective Organocatalytic Aldol (B89426) Reactions Utilizing Acetylphosphonates

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Highly enantioselective aldol reactions of acetylphosphonates with activated carbonyl compounds have been achieved using cinchona alkaloid-derived catalysts. nih.gov In these reactions, the acetylphosphonate serves as an enolate precursor for the first time. nih.gov The resulting aldol products can be converted in situ to their corresponding esters or amides. nih.gov This process can be viewed as a formal highly enantioselective acetate (B1210297) or acetamide (B32628) aldol reaction, which is challenging to achieve directly with organocatalytic methods. nih.gov Proline-based catalysts have also been shown to be effective in the asymmetric cross-aldol reaction of acetone and diethyl benzoylphosphonate. nih.gov

Table 2: Organocatalyzed Enantioselective Aldol Reaction of Acetylphosphonates

| Acetylphosphonate | Carbonyl Compound | Catalyst | Yield | Enantiomeric Excess (ee) |

| Diethyl acetylphosphonate | Isatins, Phenylglyoxals, α-Ketoesters | Cinchona alkaloid derivatives | High | High |

| Acetone | Diethyl benzoylphosphonate | L-proline | Good | High |

| Diethyl acetylphosphonate | Not specified | L-prolinamide | 91% | 96% |

Data sourced from PMC and other research articles. nih.govnih.gov

Phospha-Aldol and Phospha-Mannich Reactions for α-Functionalized Phosphonates

The phospha-aldol (or Pudovik/Abramov) reaction involves the addition of dialkyl phosphites to aldehydes and ketones to form α-hydroxyphosphonates. nih.govmdpi.com This reaction is a cornerstone for the synthesis of α-substituted phosphonates. nih.gov Enantioselective versions of this reaction have been developed to produce non-racemic α-hydroxyphosphonates. nih.gov

The phospha-Mannich (or Kabachnik-Fields) reaction is a three-component condensation of a carbonyl compound, an amine, and a >P(O)H reagent like a dialkyl phosphite to yield α-aminophosphonates. core.ac.ukresearchgate.netnih.gov This reaction is a widely used and efficient method for creating α-functionalized phosphonates. core.ac.uk The mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the reactants. nih.gov Various catalysts, including Lewis acids and organocatalysts, have been employed to improve the efficiency and selectivity of this reaction. nih.govbeilstein-journals.org

These advanced catalytic methods provide powerful tools for the synthesis of a wide range of structurally diverse and stereochemically defined α-functionalized phosphonates, starting from readily available materials.

Catalytic Hydrophosphonylation for Chiral Phosphonate Synthesis

The synthesis of chiral phosphonates is of significant interest due to the crucial role of stereochemistry in determining the biological activity of these compounds. Catalytic asymmetric hydrophosphonylation, the addition of a phosphite to an unsaturated C=O or C=N bond, has emerged as a powerful method for constructing stereogenic centers bearing a phosphonate group. unl.ptmdpi.com This reaction, often referred to as the Pudovik reaction, provides direct access to valuable chiral α-hydroxyphosphonates and α-aminophosphonates, which are precursors to biologically active phosphonic acids. unl.ptcsic.es

Research has focused on two main catalytic approaches: metal-based catalysis and organocatalysis. Early developments utilized chiral metal complexes to induce enantioselectivity. For instance, Shibasaki and co-workers developed heterobimetallic lanthanoid-potassium-BINOL complexes for the catalytic asymmetric synthesis of α-aminophosphonates. mdpi.com Similarly, aluminum(Salalen) complexes have been shown to effectively catalyze the enantioselective hydrophosphonylation of various aldehydes with dimethyl phosphite, yielding chiral α-hydroxyphosphonates. mdpi.com The stereochemical outcome of these reactions is often dependent on the specific metal center, the chiral ligand architecture, and the reaction conditions.

More recently, organocatalysis has gained prominence as a versatile and environmentally benign alternative. unl.ptresearchgate.net Chiral organic molecules, such as cinchona alkaloids and their derivatives (e.g., thioureas), have proven to be highly effective catalysts. unl.ptrsc.org These catalysts often function through a bifunctional activation mechanism. For example, a thiourea-based catalyst can simultaneously activate the electrophilic imine or aldehyde through hydrogen bonding while the basic moiety of the catalyst activates the nucleophilic phosphite. unl.pt This dual activation within a chiral environment creates a highly organized transition state, leading to high levels of enantioselectivity. unl.pt Researchers have successfully applied this strategy to the hydrophosphonylation of aldehydes, α-ketoesters, and various imines, achieving excellent yields and enantiomeric excesses (ee) up to 99%. csic.es

The choice of catalyst and reaction conditions can be tuned to produce either enantiomer of the desired phosphonate. For example, the use of pseudo-enantiomeric cinchona alkaloids, such as quinine (B1679958) and quinidine, can provide access to (S) or (R) products, respectively. unl.pt The development of these catalytic systems has significantly advanced the practical synthesis of enantiomerically enriched phosphonates, which are key building blocks for pharmaceuticals and agrochemicals.

Table 1: Examples of Catalytic Asymmetric Hydrophosphonylation

| Catalyst Type | Catalyst Example | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Cinchona-derived Thiourea | α-Ketoesters | α-Hydroxyphosphonate | High | High | csic.es |

| Organocatalyst | Quinine | Azadienes | γ-Aminophosphonate | Good | up to 94% | rsc.org |

| Organocatalyst | TiPSY Catalyst L | Alkylidene Ureas | α-Ureidophosphonate | 63% | 92.5:7.5 e.r. | nih.gov |

| Metal Complex | Al(Salalen) Complex | Benzaldehyde | (S)-α-Hydroxyphosphonate | Good | High | mdpi.com |

| Metal Complex | N,N′-dioxide-Sc(III) Complex | Three-component Phospha-Mannich | α-Aminophosphonates | Good | up to 87% | mdpi.com |

Derivatization Strategies for Structural and Functional Modulation

The chemical structure of this compound and its analogs can be strategically modified to modulate their functional properties. The α-keto group is a key site for derivatization, allowing for the introduction of diverse functionalities. researchgate.net These modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, developing probes for biological systems, or enhancing analytical performance. researchgate.netgcms.cz

Another important transformation is the reduction of the α-keto group to a secondary alcohol, yielding an α-hydroxyphosphonate. researchgate.net This conversion significantly changes the electronic and steric properties of the molecule, replacing a planar carbonyl with a chiral hydroxylated center. This not only introduces a new stereocenter but also provides a handle for further functionalization, such as esterification or etherification of the hydroxyl group. gcms.cznih.gov

Furthermore, the phosphonate ester itself can be a point of modification. The methyl ester of this compound can be demethylated, for instance, by reaction with sodium iodide in acetone, to yield the corresponding sodium salt, O-methyl sodium acetylphosphonate. researchgate.net This transformation from a neutral ester to a charged salt dramatically increases polarity and aqueous solubility, which can be critical for biological applications. These derivatization strategies collectively provide a versatile toolkit for fine-tuning the physicochemical and biological properties of this compound-based scaffolds.

Table 2: Derivatization Reactions of α-Ketophosphonates

| Reactant | Functional Group Targeted | Resulting Derivative | Functional Group Change | Reference |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | α-Keto | Imine | C=O → C=N-R | researchgate.net |

| Hydroxylamine (B1172632) (NH₂OH) | α-Keto | Oxime | C=O → C=N-OH | researchgate.net |

| Hydrazine (R-NHNH₂) | α-Keto | Hydrazone | C=O → C=N-NHR | researchgate.net |

| Reducing Agent (e.g., NaBH₄) | α-Keto | α-Hydroxyphosphonate | C=O → CH(OH) | researchgate.net |

| Sodium Iodide (NaI) | Methyl Ester | Sodium Phosphonate Salt | P-OCH₃ → P-O⁻Na⁺ | researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of Methyl Acetylphosphonate

Hydrolytic Stability and Cleavage Mechanisms

The stability of methyl acetylphosphonate in aqueous environments is remarkably low, leading to rapid decomposition. The mechanism of this breakdown involves the cleavage of the carbon-phosphorus (C-P) bond, a process that has been subjected to detailed kinetic and mechanistic scrutiny.

Kinetics and Mechanistic Pathways of Aqueous Cleavage

In aqueous solutions, dithis compound (a close analog and precursor) is swiftly cleaved into acetate (B1210297) and dimethylphosphonic acid. arkat-usa.org The reaction is characterized by a half-life of approximately 3 seconds at 25 °C and a neutral pH of 7. arkat-usa.orgresearchgate.net Kinetic studies have established that the cleavage reaction is first-order with respect to the concentration of hydroxide (B78521) ions and first-order in its dependence on the concentration of the acetylphosphonate. arkat-usa.orgwiley.com

The reaction rate has been measured across a range of pH values and temperatures. arkat-usa.org The average observed second-order rate constant for the hydrolysis of dithis compound at 25 °C is 2.4 × 10⁶ M⁻¹ s⁻¹. arkat-usa.orgresearchgate.net This rapid rate underscores the compound's lability in aqueous media. The hydrolysis proceeds via a specific base-catalyzed mechanism, particularly in the pH range of 4 to 6.5. wiley.com The activation energy (Ea) for this process has been determined to be 17.6 kcal/mol, with an activation enthalpy of 17.0 kcal/mol and an activation entropy of 10.3 entropy units at 300 K. wiley.com

Kinetic Parameters for the Hydrolysis of Dithis compound

| Temperature (°C) | pH Range Studied | Average Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| 5 | 6.5 - 7.0 | Data not specified, part of Arrhenius plot |

| 25 | 3.8 - 6.5 | 2.4 x 10⁶ |

| 35 | 4.5 - 6.5 | Data not specified, part of Arrhenius plot |

| 45 | 4.5 - 6.0 | Data not specified, part of Arrhenius plot |

Data sourced from Kluger, Pike, and Chin (1978). arkat-usa.orgwiley.com

Role of Hydrated Carbonyl Adducts and Anionic Intermediates in Hydrolysis

The mechanism of aqueous cleavage is not a direct attack on the C-P bond. Instead, it proceeds through the formation of intermediate species. arkat-usa.org Nuclear magnetic resonance (NMR) spectroscopy has revealed that this compound rapidly reacts with water to form a hydrated carbonyl derivative, also known as a gem-diol. wiley.com In slightly acidic deuterium (B1214612) oxide (D₂O) solutions, this hydrated adduct accounts for approximately 90% of the total concentration of the compound. wiley.com The equilibrium constant for this hydration step is approximately 9. wiley.com

The formation of this hydrate (B1144303) is energetically favorable due to the strong electron-withdrawing effect of the adjacent phosphonate (B1237965) diester group. arkat-usa.orgresearchgate.net This electronic effect also facilitates the ionization of one of the hydrate's hydroxyl groups, forming a monoanionic intermediate. arkat-usa.orgwiley.com This anionic conjugate is the key reactive species in the cleavage reaction. researchgate.netwiley.com The cleavage itself is a unimolecular expulsion of the dimethylphosphonate diester from the anionic hydrate, a step with an estimated rate constant of 2 × 10³ s⁻¹. arkat-usa.orgresearchgate.net This pathway, involving hydration followed by ionization and subsequent cleavage, explains the observed rapid hydrolysis of the compound. arkat-usa.org

Nucleophilic Reactions and C-P Bond Integrity

While highly susceptible to hydrolytic cleavage, this compound can participate in various nucleophilic reactions, some of which allow for the derivatization of the molecule while preserving the crucial carbon-phosphorus bond.

Reactivity with Amines, Borohydrides, and Hydroxylamines

This compound's carbonyl group is a target for various nucleophiles.

Amines: In organocatalyzed aldol (B89426) reactions, the initial product can undergo subsequent aminolysis, where an amine displaces the phosphonate group to form an amide. zu.edu.pk This demonstrates that while the phosphonate can act as a leaving group, it facilitates an initial C-C bond formation.

Borohydrides: The carbonyl group of α-ketophosphonates can be reduced by sodium borohydride (B1222165) (NaBH₄). wiley.com This reaction reduces the ketone to a secondary alcohol, yielding α-hydroxyphosphonates. arkat-usa.orgwiley.com This transformation is a standard method for producing chiral hydroxyphosphonates, which are valuable synthetic intermediates. arkat-usa.org

Hydroxylamines: The reaction of β,β-bifunctionalized phosphonates with hydroxylamine (B1172632) leads to the formation of cyclic compounds such as isoxazoles. dss.go.th

Preservation of the Carbon-Phosphorus Bond in Derivatization

A key aspect of the reactivity of this compound is the potential for the C-P bond to remain intact during certain transformations. The acidity of the α-hydrogen, located between the carbonyl and phosphonate groups, allows the molecule to act as a nucleophile itself in base-catalyzed reactions. zu.edu.pkmasterorganicchemistry.com

A prominent example is the enantioselective aldol reaction. zu.edu.pk In the presence of a suitable base or organocatalyst, the acetylphosphonate is deprotonated to form an enolate. This enolate can then attack an electrophilic carbonyl compound, such as an isatin, to form a new carbon-carbon bond. zu.edu.pk In this initial step, the C-P bond is fully preserved. The resulting aldol product, which contains the intact phosphonate group, can then be isolated or undergo a subsequent nucleophilic acyl substitution. zu.edu.pk In this second step, a nucleophile like methanol (B129727) (methanolysis) or an amine (aminolysis) can attack the carbonyl carbon, leading to the expulsion of the phosphonate as a leaving group to form an ester or an amide, respectively. zu.edu.pkrushim.ru This two-stage process highlights how the phosphonate group can first direct a reaction at the α-carbon while maintaining C-P integrity, and then function as a leaving group to yield a different final product.

Enzymatic Reaction Mechanisms as a Pyruvate (B1213749) Analog

This compound is a structural analog of pyruvate, a critical intermediate in cellular metabolism. This mimicry allows it to interact with and potently inhibit enzymes that utilize pyruvate as a substrate, most notably the pyruvate dehydrogenase complex (PDHC). mdpi.comdntb.gov.uanih.gov

The inhibition is competitive with respect to pyruvate. dntb.gov.uaworldscientific.com The monoanionic form of this compound (the methyl ester of acetylphosphonic acid) is a significantly more potent inhibitor of PDHC than acetylphosphonate itself, suggesting that the esterified form is a better mimic of the pyruvate substrate. nih.gov Studies with mammalian PDHC show that this compound (AcPMe) acts as a competitive inhibitor with an inhibition constant (Ki) of approximately 40 μM. dntb.gov.ua

Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by Pyruvate Analogs

| Inhibitor | Type | Target Enzyme | Inhibition Constant (Ki) | IC₅₀ |

|---|---|---|---|---|

| Acetyl Phosphinate (AcPH) | Competitive, Irreversible | Rat Heart PDHC | 0.1 µM | ~0.2 µM |

| This compound (AcPMe) | Competitive | Rat Heart PDHC | 40 µM | >100 µM |

Data sourced from Bunik et al. (2015). dntb.gov.ua

The mechanism of inhibition involves the enzyme's thiamin diphosphate (B83284) (ThDP) cofactor. jst.go.jpbcpc.org In the normal catalytic cycle, pyruvate adds to ThDP to form a reactive intermediate called α-lactyl-TDP, which is then decarboxylated. worldscientific.com this compound, as a substrate analog, also covalently binds to the enzyme-bound ThDP. jst.go.jp This reaction forms a stable adduct known as C2α-phosphonolactylthiamin diphosphate (PLThDP). jst.go.jpbcpc.org This molecule is an analog of the natural reactive intermediate, α-lactyl-TDP. worldscientific.com However, the C-P bond of the phosphonate group is extremely stable and cannot undergo the subsequent enzymatic cleavage reaction analogous to decarboxylation. worldscientific.com By forming this dead-end, stable intermediate, this compound effectively traps the enzyme in an inactive state, powerfully inhibiting its function. worldscientific.com

Interaction Dynamics with Thiamin Diphosphate (ThDP)-Dependent Enzymes

This compound functions as a potent mechanism-based inhibitor of various ThDP-dependent enzymes, including the pyruvate dehydrogenase complex (PDHC), 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), and yeast pyruvate decarboxylase (YPDC). nih.govmdpi.comnih.gov As a pyruvate analog, it competes for binding at the active site of these enzymes. oncotarget.com The interaction is not merely competitive; MAP engages in the initial steps of the catalytic cycle, leading to the formation of a stable intermediate that effectively stalls the enzyme. nih.govpnas.org

The inhibitory action stems from the nucleophilic attack of the ThDP ylide (the active form of the cofactor) on the carbonyl carbon of this compound. mdpi.com This mimics the first step of the natural reaction with pyruvate. However, the resulting phosphonate adduct is resistant to the subsequent decarboxylation step, effectively trapping the enzyme in a covalent complex. nih.gov This stable complex allows for detailed structural and spectroscopic analysis of a state that closely resembles the natural predecarboxylation intermediate. pnas.orgpdbj.org

Studies on the E1 component of the Escherichia coli pyruvate dehydrogenase complex (PDHc-E1) have utilized MAP to explore communication between the two active sites within the dimeric enzyme. pdbj.org Titration experiments with MAP, monitored by circular dichroism, revealed that only half of the active sites were filled with the covalent intermediate analog, a phenomenon known as half-of-the-sites reactivity. pdbj.orgscience.gov Similarly, in DXPS, MAP binding induces significant conformational changes, favoring a "closed" conformation of the active site, which is believed to be critical for stabilizing the predecarboxylation intermediate. pnas.orgpnas.org The potency of inhibition can vary; for instance, with mammalian PDHC, the methyl ester of acetyl phosphonate (AcPMe) showed a competitive inhibition constant (Ki) of 40 μM. oncotarget.com

Formation and Characterization of Covalent Intermediates and Tautomeric Forms

The interaction of this compound with a ThDP-dependent enzyme leads to the formation of a stable, covalent predecarboxylation intermediate analog. science.gov This adduct, C2α-phosphonolactylthiamin diphosphate (PLThDP), results from the attack of the ThDP thiazolium C2-carbanion on the keto group of MAP. nih.govpnas.orgnih.gov Because the phosphonate group is not susceptible to enzymatic decarboxylation, the PLThDP intermediate is exceptionally stable, permitting its characterization by various methods. nih.gov

A key discovery associated with the formation of the PLThDP intermediate is the simultaneous appearance of a specific tautomeric form of the cofactor's 4'-aminopyrimidine ring: the 1',4'-iminopyrimidine (IP) tautomer. nih.govnih.gov Spectroscopic evidence, particularly circular dichroism (CD), has been instrumental in identifying this species. The formation of the PLThDP-enzyme complex is consistently signaled by the appearance of a distinct positive CD band between 300 and 310 nm, which has been assigned to the IP tautomer of the ThDP-adduct. nih.govpnas.org This observation has been made across several enzymes, including YPDC and the E1 subunit of the E. coli PDH complex, suggesting it is a common feature of ThDP-bound intermediates where the C2 atom of the thiazolium ring is tetrahedrally substituted. nih.govpnas.org X-ray crystallography has also been used to confirm the structure of ThDP-adducts formed from phosphonate analogs in the active sites of enzymes like pyruvate oxidase. sci-hub.st

The table below summarizes the characterization of intermediates formed with MAP and related phosphonates in different ThDP-dependent enzymes.

| Enzyme | Analog Used | Intermediate Formed | Tautomeric Form Identified | Characterization Method(s) | Reference(s) |

| Yeast Pyruvate Decarboxylase (YPDC) | This compound | C2α-phosphonolactylThDP (PLThDP) | 1',4'-Iminopyrimidine (IP) | Circular Dichroism (CD) | nih.gov |

| E. coli Pyruvate Dehydrogenase Complex E1 (PDHc-E1) | This compound | C2α-phosphonolactylThDP (PLThDP) | 1',4'-Iminopyrimidine (IP) | CD, X-ray Crystallography | nih.govpdbj.orgpnas.org |

| 1-Deoxy-D-xylulose (B118218) 5-phosphate synthase (DXPS) | This compound | C2α-phosphonolactylThDP (PLThDP) | Inferred from CD | CD Spectroscopy | pnas.org |

| Glyoxylate (B1226380) Carboligase (GCL) I393A Variant | This compound | Predecarboxylation Intermediate Analog | 1',4'-Iminopyrimidine (IP) | Not specified | nih.gov |

| Benzaldehyde Lyase (BAL) | Methyl Benzoylphosphonate | C2α-phosphonomandelylThDP methyl ester (PMThDP) | 1',4'-Iminopyrimidine (IP) | CD, X-ray Crystallography | nih.gov |

This table is interactive and can be sorted by column.

Intramolecular Proton Transfer Processes within Catalytic Cycles

The study of this compound has provided significant insights into the essential proton transfer steps of ThDP-dependent catalysis. The tautomerization of the 4'-aminopyrimidine ring between its aminopyrimidine (AP) and 1',4'-iminopyrimidine (IP) forms is a critical proton transfer event. pnas.org This process is believed to be facilitated by a highly conserved glutamate (B1630785) residue located within hydrogen-bonding distance of the N1' atom of the pyrimidine (B1678525) ring in most ThDP enzymes. nih.gov This glutamate acts as a proton shuttle, catalyzing the interconversion between the AP, IP, and the N1'-protonated (APH+) forms, which are all thought to be accessible during the catalytic cycle. sci-hub.st

The enzyme glyoxylate carboligase is a notable exception, as it lacks this conserved glutamate, yet variants can still stabilize the IP tautomeric form of the MAP-derived intermediate, suggesting alternative mechanisms for proton management can exist. nih.gov Furthermore, research on the dimeric E1 component of the PDH complex has led to the hypothesis of a "direct pathway" or "proton wire" for communication between the two active sites. pdbj.org This proposed pathway involves a chain of specific amino acid residues (including Glu571, Glu235, and Glu237 in the E. coli enzyme) that connect the ThDP cofactors in the two active centers. pdbj.org This network could facilitate the transduction of signals, potentially via proton transfer, ensuring coordination between the sites, as suggested by the observed half-of-the-sites reactivity upon MAP binding. pdbj.orgscience.gov The unusually short distance (<3.5 Å) observed in crystal structures between the 4'-aminopyrimidine N4' atom and the thiazolium C2 atom also suggests the possibility of a direct, water-mediated intramolecular proton transfer between these two key parts of the cofactor. sci-hub.st

Biological and Enzymatic Interactions of Methyl Acetylphosphonate

Biochemical Mimicry: Methyl Acetylphosphonate as a Pyruvate (B1213749) Analog

This compound (MAP) is a well-established structural and electronic analog of pyruvate, a critical intermediate in numerous metabolic pathways. unl.ptresearchgate.net The key to this mimicry is the substitution of pyruvate's carboxylate group with a phosphonate (B1237965) group. unl.pt This is a common strategy in designing enzyme inhibitors, as phosphonates are effective mimics of carboxylates and the tetrahedral transition states involved in their reactions. researchgate.net

Structurally, the phosphonate group of MAP presents a tetrahedral geometry, differing from the trigonal planar arrangement of pyruvate's carboxylate group. nih.gov Despite this geometric difference, the phosphorus-oxygen bond lengths are comparable to the carbon-oxygen bonds in a carboxylate. At physiological pH, the phosphonate group is ionized, carrying a negative charge that mirrors the charge of the carboxylate group in pyruvate. nih.gov This shared negative charge is fundamental to its ability to bind to the active sites of enzymes that recognize pyruvate. nih.gov

Electronically, the delocalized negative charge across the oxygen atoms of the phosphonate group allows MAP to participate in similar electrostatic interactions as pyruvate's carboxylate group, facilitating its entry and binding into enzyme active sites. nih.govnih.gov

The structural and electronic mimicry of pyruvate allows this compound to function as a competitive inhibitor, interfering with essential metabolic pathways. oncotarget.comnih.gov By binding to the active sites of pyruvate-utilizing enzymes, MAP can halt or slow down critical biochemical transformations. smolecule.com

A primary example of this interference is the inhibition of the pyruvate dehydrogenase complex (PDHC), which links glycolysis to the tricarboxylic acid (TCA) cycle. nih.govmdpi.com By blocking the conversion of pyruvate to acetyl-CoA, MAP effectively disrupts cellular energy production and the supply of precursors for biosynthesis. nih.gov This inhibitory action positions MAP and its analogs as tools for studying metabolic regulation and as potential leads for therapeutic agents targeting metabolic disorders. smolecule.comnih.gov The disruption extends to other pathways as well, including the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, which is essential in bacteria, by inhibiting its first enzyme, DXP synthase. nih.govacs.org

Structural and Electronic Similarities to Pyruvate

Enzyme Inhibition Studies

This compound is a known competitive inhibitor of the pyruvate dehydrogenase complex (PDHC), a crucial enzyme assembly that catalyzes the conversion of pyruvate to acetyl-CoA. nih.govoncotarget.comnih.gov The inhibition targets the E1 component (pyruvate dehydrogenase) of the complex, where the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) is bound. nih.govnih.gov

MAP competes with pyruvate for binding at the active site. oncotarget.com Once bound, it can form a covalent adduct with the ThDP cofactor, creating a stable intermediate that mimics the natural C2α-lactylthiamin diphosphate formed from pyruvate. nih.gov This adduct effectively sequesters the enzyme in an inactive state. Research on mammalian PDHC has shown that the methyl ester of acetyl phosphonate (AcPMe, or MAP) is a competitive inhibitor, although less potent than its phosphinate analog, acetyl phosphinate (AcPH). oncotarget.comnih.gov The inhibition constant (Ki) for AcPMe against mammalian PDHC was determined to be 40 μM. oncotarget.comnih.gov This mechanism of forming a tightly bound transition state analog is a hallmark of phosphonate-based inhibitors targeting ThDP-dependent enzymes. oncotarget.com

Table 1: Inhibition of Mammalian Pyruvate Dehydrogenase Complex (PDHC) by Pyruvate Analogs

| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |

| Acetyl Phosphinate (AcPH) | Competitive | 0.1 μM |

| This compound (AcPMe/MAP) | Competitive | 40 μM |

Data sourced from studies on isolated and intramitochondrial mammalian PDHC. oncotarget.comnih.gov

Pyruvate oxidase, another ThDP-dependent enzyme, is also a target of this compound. This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetate (B1210297) and carbon dioxide. MAP acts as a competitive inhibitor towards pyruvate for this enzyme as well. nih.gov

Studies on pyruvate oxidase from Escherichia coli revealed that both this compound and acetylphosphonate are competitive inhibitors. nih.gov Interestingly, the inhibition constant (Ki) for these inhibitors against pyruvate oxidase is more than three orders of magnitude higher than for the pyruvate dehydrogenase complex, indicating a much lower affinity for pyruvate oxidase compared to PDHC. nih.gov The binding of MAP to pyruvate oxidase induces changes in the enzyme's circular dichroism spectrum, which confirms that the inhibitor binds at the same active site as pyruvate and requires the presence of the ThDP cofactor. nih.gov

1-Deoxy-D-xylulose (B118218) 5-phosphate (DXP) synthase is the first and rate-limiting enzyme in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis, a pathway essential for most bacteria and parasites but absent in mammals. nih.govacs.org This makes DXP synthase an attractive target for novel antimicrobial agents. The enzyme catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP). nih.gov

This compound (MAP) is a well-characterized inhibitor of DXP synthase. nih.govnih.gov As a pyruvate analog, MAP inhibits the enzyme by forming a stable, enzyme-bound phosphono-lactylThDP complex (E-PLThDP), which mimics the natural covalent intermediate formed with pyruvate. nih.gov Kinetic studies have demonstrated that MAP is a competitive inhibitor with respect to pyruvate for DXP synthase. rsc.org More complex derivatives based on the acetylphosphonate scaffold have been developed to exploit the unique mechanism of DXP synthase, leading to potent and selective slow, tight-binding inhibitors with nanomolar affinities. nih.govacs.org For example, a bisubstrate inhibitor derived from an acetylphosphonate scaffold displayed a Ki* of 90 nM and over 15,000-fold selectivity for DXP synthase over mammalian PDH. nih.gov

Pyruvate Oxidase Inhibition Characteristics

Prodrug Strategies and Cellular Uptake Mechanisms

The inherent charge of phosphonates at physiological pH can impede their passage across cellular membranes, limiting their bioavailability and efficacy. To overcome this, prodrug strategies have been developed, inspired by naturally occurring molecules. These strategies involve masking the phosphonate group to facilitate cellular uptake, after which intracellular enzymes release the active compound.

Dehydrophos as a Natural Prodrug Precursor of this compound

Nature has evolved sophisticated solutions to deliver phosphonate compounds into cells. A prime example is dehydrophos, a broad-spectrum phosphonotripeptide antibiotic produced by Streptomyces luridus. pnas.orgresearchgate.net Dehydrophos itself is not the active inhibitor; instead, it functions as a natural prodrug, a "Trojan horse" that delivers this compound into target bacteria. pnas.orgresearchgate.net Once inside the bacterial cell, peptidases cleave the peptide bonds of dehydrophos. pnas.orgresearchgate.net This enzymatic action releases an unstable intermediate, 1-aminovinyl-phosphonate O-methyl ester, which subsequently undergoes tautomerization and spontaneous hydrolysis to yield this compound. researchgate.net The released this compound is a potent inhibitor of key metabolic enzymes like pyruvate dehydrogenase. pnas.orgresearchgate.netresearchgate.net

Design and Evaluation of Peptidic Enamide Prodrugs

Inspired by the "Trojan horse" mechanism of dehydrophos, researchers have designed and synthesized peptidic enamide prodrugs of related acetylphosphonates to enhance their antibacterial activity. nih.govnih.govacs.org This strategy involves chemically linking a peptide moiety to alkyl acetylphosphonates (alkylAPs), which are potent inhibitors of the enzyme 1-deoxy-D-xylulose-5-phosphate (DXP) synthase, a critical enzyme in bacterial metabolism not found in humans. nih.govacs.orgresearchgate.net

The design of these prodrugs has led to dramatic improvements in their ability to inhibit bacterial growth. For instance, converting butyl acetylphosphonate (BAP) and homopropargyl acetylphosphonate (hpAP) into peptidic enamide prodrugs resulted in a significant increase in their potency against Escherichia coli. nih.govnih.gov This enhancement is attributed to the increased accumulation of the active alkylAP inhibitor inside the bacterial cells. nih.govacs.org

Table 1: Improvement in Antibacterial Activity of Alkyl Acetylphosphonate (alkylAP) Prodrugs against E. coli

| Parent Compound | Prodrug Form | Fold-Increase in Potency (Decrease in MIC) | Reference |

|---|---|---|---|

| Homopropargyl acetylphosphonate (hpAP) | Peptidic Enamide Prodrug | ~2000-fold | nih.govnih.gov |

MIC = Minimum Inhibitory Concentration

Transport Mechanisms of Phosphonate Prodrugs (e.g., OppA Peptide Permease)

The enhanced efficacy of peptidic phosphonate prodrugs is directly linked to their mechanism of cellular entry. These molecules are specifically designed to hijack bacterial uptake systems, particularly the oligopeptide permease (Opp) system. nih.gov The Opp system is an ATP-dependent transporter complex responsible for importing short peptides, which bacteria use for nutrition and cell wall recycling. nih.gov

The substrate recognition component of this system, OppA, is a periplasmic binding protein that captures peptides and delivers them to the membrane-spanning portion of the transporter. nih.gov Studies have confirmed that OppA is required for the transport of both the natural prodrug dehydrophos and the synthetically designed peptidic enamide prodrugs into the cytoplasm of Gram-negative bacteria like E. coli and Salmonella enterica. researchgate.netnih.gov By exploiting this essential nutrient uptake pathway, the prodrugs achieve much higher intracellular concentrations than their parent phosphonate compounds could attain on their own, leading to their significantly increased potency. nih.govnih.govacs.org

Biosynthetic Pathways Involving this compound

This compound is not only a potent metabolic inhibitor but is also at the terminus of a fascinating biosynthetic pathway. Its formation is intricately linked to the production of the natural antibiotic dehydrophos.

Phosphonate O-Methyltransferase (DhpI) Activity and Substrate Promiscuity

The enzyme responsible for the crucial methylation step in dehydrophos biosynthesis is a phosphonate O-methyltransferase named DhpI. pnas.orgnih.gov This enzyme, encoded by the dhpI gene within the dehydrophos biosynthetic gene cluster, utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the O-methylation of the phosphonate intermediate. pnas.orgnih.gov

Kinetic analysis suggests that DhpI acts late in the biosynthetic pathway, with its best substrates being tripeptides that contain a C-terminal phosphonate analog of alanine (B10760859). pnas.orgnih.gov Structural studies of DhpI reveal an active site capable of accommodating such a tripeptide substrate. pnas.org

A remarkable feature of DhpI is its broad substrate promiscuity. The enzyme is not limited to its native substrates in the dehydrophos pathway. Research has shown that DhpI can effectively methylate a variety of other phosphonate-containing molecules. pnas.orgnih.gov This promiscuity demonstrates its potential for use in bioengineering applications to modify other phosphonate drugs. pnas.orgnih.gov

Table 2: Examples of Substrates Methylated by Phosphonate O-Methyltransferase (DhpI)

| Substrate | Description | Reference |

|---|---|---|

| 1-Hydroxyethylphosphonate | A simple phosphonate compound. | pnas.orgnih.gov |

| 1,2-Dihydroxyethylphosphonate | A phosphonate compound. | pnas.orgnih.gov |

| Acetyl-1-aminoethylphosphonate | A phosphonate compound. | pnas.orgnih.gov |

| Fosfomycin (B1673569) | A clinically used antibiotic. | pnas.orgnih.govnih.gov |

| Fosmidomycin | An antimalarial clinical candidate. | pnas.orgnih.govnih.gov |

| L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) | A non-hydrolyzable analog of phospho-serine. | pnas.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of methyl acetylphosphonate and its derivatives. Both ³¹P and ¹H NMR provide invaluable data for understanding its chemical behavior and interactions at the molecular level.

³¹P NMR for Mechanistic Insights and Phosphonate (B1237965) Transformations

³¹P NMR spectroscopy is particularly powerful for probing the phosphorus center of this compound, offering a direct window into its electronic environment and transformations. The chemical shift of the phosphorus nucleus is highly sensitive to changes in its coordination and bonding, making it an excellent tool for mechanistic studies. huji.ac.ilmdpi.com

The chemical shift range for phosphonates typically falls between 18 and 27 ppm. researchgate.net For instance, the ³¹P NMR spectrum of dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, a related phosphonate compound, shows a signal at 22.64 ppm. mdpi.com The precise chemical shift can be influenced by factors such as pH, ionic strength, and the presence of metal ions. nih.gov For example, the pKa of methylphosphonate (B1257008) has been shown to decrease with increasing temperature and ionic strength. nih.gov

In the context of enzymatic reactions, ³¹P NMR is instrumental in tracking the conversion of this compound. For example, in studies involving thiamin diphosphate (B83284) (ThDP)-dependent enzymes, ³¹P NMR can be used to monitor the formation of covalent intermediates. nih.govnih.gov The transformation of the phosphonate group can be observed through distinct changes in the ³¹P NMR spectrum, providing evidence for the formation of adducts like C2α-phosphonolactylThDP (PLThDP). nih.gov Furthermore, quantitative ³¹P NMR (qNMR) can be employed to determine the purity of organophosphorus compounds and to quantify phosphorus-containing metabolites in biological samples. mdpi.com

Table 1: Representative ³¹P NMR Chemical Shifts for Phosphonate Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate | CDCl₃ | 22.64 | mdpi.com |

| Diethylvinyl phosphate (B84403) | - | -6.22 | researchgate.net |

| Sodium methyl 3-phenylpropanoyl phosphate | D₂O | -6.05 | rsc.org |

| Sodium methyl trans-cinnamoyl phosphate | CDCl₃ | -5.52 | rsc.org |

| Cellulose-O-phosphate (III) | - | 5.067 | researchgate.net |

This table is for illustrative purposes and includes various phosphonate-containing compounds to demonstrate the range of chemical shifts.

¹H NMR for Identification of Covalent Reaction Intermediates

¹H NMR spectroscopy complements ³¹P NMR by providing detailed information about the proton environment of this compound and any resulting intermediates. The chemical shifts and coupling constants of the protons in the molecule can reveal the formation of new covalent bonds and changes in the local structure.

The ¹H NMR spectrum of a related compound, dimethyl acetylmethylphosphonate, shows distinct peaks for the different proton groups. For example, the methoxy (B1213986) protons appear at approximately 3.8 ppm, while the methylene (B1212753) protons adjacent to the phosphorus atom are observed around 3.1 ppm, and the acetyl protons are found at about 2.3 ppm. chemicalbook.com The coupling between the phosphorus and hydrogen nuclei (J(P,H)) provides additional structural information. chemicalbook.com

In the study of enzyme mechanisms, ¹H NMR can be used to identify the formation of covalent adducts. For instance, when this compound interacts with a ThDP-dependent enzyme, the formation of the PLThDP intermediate can be confirmed by the appearance of new signals in the ¹H NMR spectrum, corresponding to the protons of the newly formed adduct. mdpi.com This technique is crucial for characterizing the structure of transient intermediates that are difficult to isolate. mdpi.com Conformational analysis of phosphonate-containing molecules can also be performed using detailed analysis of ¹H NMR spectral data, including coupling constants. nih.gov

Table 2: ¹H NMR Data for Dimethyl Acetylmethylphosphonate

| Protons | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Methoxy (A) | 3.799 | J(P-31,A) = 11.2 | chemicalbook.com |

| Methylene (B) | 3.124 | J(P-31,B) = 22.7 | chemicalbook.com |

| Acetyl (C) | 2.325 | - | chemicalbook.com |

Circular Dichroism (CD) and Related Spectroscopic Techniques

Circular Dichroism (CD) spectroscopy and other rapid kinetic techniques are vital for studying the dynamic aspects of this compound's interaction with enzymes, particularly in terms of binding events and conformational changes.

Circular Dichroism for Enzyme-Ligand Binding and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. univie.ac.at In the context of this compound, CD is used to investigate its binding to enzymes and the resulting conformational changes in the protein.

The binding of this compound to enzymes like pyruvate (B1213749) oxidase and the E1 component of the E. coli pyruvate dehydrogenase complex induces significant changes in the near-ultraviolet CD spectrum. nih.govnih.gov These spectral perturbations are often dependent on the presence of the cofactor ThDP, strongly suggesting that the inhibitor binds at the active site. nih.gov The formation of a covalent intermediate, such as PLThDP, is often accompanied by the appearance of a positive CD band in the 300-314 nm range. nih.govnih.govnih.gov This has been observed in numerous ThDP-dependent enzymes upon addition of this compound. nih.govresearchgate.net

By titrating an enzyme with this compound and monitoring the change in the CD signal, the dissociation constant (Kd) for the binding event can be determined. nih.govrcsb.org This provides quantitative information about the affinity of the enzyme for the inhibitor.

Stopped-Flow Absorbance Spectroscopy for Kinetic Measurements of Enzymatic Reactions

Stopped-flow absorbance spectroscopy is a rapid-kinetics technique that allows for the monitoring of fast chemical reactions in solution, with timescales in the millisecond range. wikipedia.org It is particularly well-suited for studying the pre-steady-state kinetics of enzymatic reactions involving this compound.

By rapidly mixing the enzyme and this compound, the formation and decay of reaction intermediates can be followed by monitoring changes in absorbance at specific wavelengths. wikipedia.org This technique has been instrumental in demonstrating that the formation of the covalent intermediate with ThDP occurs on a fast timescale, consistent with a catalytically relevant step. nih.govnih.gov The kinetic data obtained from stopped-flow experiments, such as the rates of formation of intermediates, provide crucial insights into the catalytic mechanism of the enzyme and the mode of action of this compound as an inhibitor. researchgate.netsci-hub.st

Mass Spectrometry for Metabolic Profiling and Prodrug Conversion Analysis

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. biocrates.com It is an indispensable tool for identifying and quantifying metabolites in complex biological samples, making it ideal for metabolic profiling and for analyzing the conversion of prodrugs. nih.govmdpi.com

In the context of this compound, MS-based methods can be used to trace its metabolic fate within an organism or cell culture. By analyzing cell extracts or biological fluids, researchers can identify potential breakdown products or conjugates of this compound, providing a comprehensive picture of its metabolism. chromatographyonline.com

Furthermore, MS is critical for studying the conversion of phosphonate prodrugs. nih.govnih.gov Prodrugs are inactive precursors that are metabolized into the active drug within the body. nih.gov For phosphonates, which often have poor cell permeability due to their negative charge, prodrug strategies are commonly employed to enhance their bioavailability. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying the conversion of a phosphonate prodrug to its active form. nih.govunimib.it This is essential for evaluating the efficacy of different prodrug designs and for understanding their pharmacokinetic properties. acs.org

X-ray Diffraction Analysis of this compound Derivatives and Enzyme Complexes

X-ray diffraction crystallography is a pivotal technique for elucidating the three-dimensional structures of molecules at atomic resolution. In the study of this compound (MAP) and its derivatives, this method provides unparalleled insights into their binding modes and inhibitory mechanisms when complexed with enzymes. The structural data derived from these analyses are crucial for understanding enzyme-catalysis and for the structure-based design of more potent and specific inhibitors.

Detailed crystallographic studies have been conducted on several enzymes in complex with MAP or its analogues, revealing how these compounds mimic substrates or transition states.

One key example is the crystal structure of pyruvate decarboxylase (PDC) from the yeast Kluyveromyces lactis (KlPDC), which was determined in the presence of MAP. researchgate.net The analysis revealed that MAP, a non-convertible substrate surrogate, binds covalently to the Cys221 residue in the enzyme's regulatory site, forming a thiohemiketal structure. researchgate.net This binding event induces a significant conformational change, shifting the Cys221 residue by approximately 4 Å and triggering a cascade of structural rearrangements that ultimately stabilize the active site for catalysis. researchgate.net

Similarly, X-ray crystallography has been used to study 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), a thiamine (B1217682) diphosphate (ThDP)-dependent enzyme and a target for antibacterial agents. The structure of DXPS from Deinococcus radiodurans (DrDXPS) was solved to a resolution of 1.94 Å with a MAP-derived intermediate bound in the active site. nih.gov In this complex, MAP reacts with the ThDP cofactor to form C2α-phosphonolactylThDP (PLThDP), which mimics the natural pre-decarboxylation intermediate. nih.gov The high-resolution structure shows that the phosphonate group of the adduct interacts with active site residues His-51 and His-304, while the C2α-hydroxyl group forms hydrogen bonds with His-434 and the N4' atom of the ThDP cofactor, effectively stabilizing this intermediate state. nih.gov

The versatility of the phosphonate moiety as a transition-state analogue is further demonstrated in studies with other enzymes. For instance, the crystal structure of D-Ala-D-Ala peptidase, a key enzyme in bacterial cell wall biosynthesis, was determined at a remarkable 1.1 Å resolution in a complex with a tripeptide phosphonate inhibitor. nih.gov This structure shows the inhibitor covalently phosphonylating the catalytic serine residue (Ser62). One of the phosphonyl oxygens occupies the oxyanion hole, while the other forms a strong hydrogen bond with the hydroxyl group of Tyr159, providing a clear picture of a tetrahedral transition state analogue. nih.gov

In another study, a series of ortho-substituted arylthioalkylphosphonate derivatives, designed to mimic the transition state of the reaction catalyzed by tryptophan synthase, were crystallized with the enzyme. nih.gov The structures, determined at 2.3 Å resolution or better, showed that the inhibitors bind in a manner similar to the natural substrate analogue, indole (B1671886) propanol (B110389) phosphate (IPP). A particularly noteworthy feature is a very short hydrogen bond observed between a phosphonate oxygen and the hydroxyl oxygen of Ser-235, which is thought to be a major contributor to the stability of the enzyme-inhibitor complex. nih.gov

The table below summarizes crystallographic data for several enzyme-phosphonate complexes, illustrating the common resolutions and crystal systems encountered in such studies.

| Enzyme | Inhibitor/Derivative | PDB ID | Resolution (Å) | Space Group | Key Findings |

| Pyruvate Decarboxylase (K. lactis) | This compound (MAP) | N/A | N/A | N/A | Covalent binding to Cys221, forming a thiohemiketal; induces activating conformational change. researchgate.netzenodo.org |

| DXPS (D. radiodurans) | C2α-phosphonolactylThDP (from MAP) | N/A | 1.94 | N/A | Mimics pre-decarboxylation intermediate; stabilized by His-51, His-304, and His-434. nih.gov |

| D-Ala-D-Ala Peptidase | Tripeptide Phosphonate | N/A | 1.1 | N/A | Covalent phosphonylation of catalytic Ser62; mimics tetrahedral transition state. nih.gov |

| Tryptophan Synthase | Arylthioalkylphosphonate derivative | N/A | ≤2.3 | N/A | Binds similarly to IPP; stabilized by a short hydrogen bond to Ser-235. nih.gov |

| Carboxypeptidase A | Cbz-Phe-ValP-(O)-Phe | 8CPA | 2.0 | P2(1)2(1)2(1) | Phosphinyl group coordinates to active-site zinc, mimicking a proposed transition state. rcsb.org |

| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Benzylphosphonic acid derivative | N/A | 1.58 | N/A | Benzylphosphonic acid headgroup binds at the base of the active site pocket. frontiersin.org |

These structural snapshots are invaluable, providing a static yet highly detailed view of the molecular interactions that underpin the function of this compound and its derivatives as enzyme inhibitors. They confirm that phosphonates are effective mimics of tetrahedral intermediates and highlight the specific hydrogen bonds, covalent interactions, and conformational changes that define their inhibitory activity.

Theoretical and Computational Studies of Methyl Acetylphosphonate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of methyl acetylphosphonate, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying phosphonate (B1237965) compounds due to its balance of computational cost and accuracy. nih.govijcce.ac.irresearchgate.net Functionals like B3LYP are commonly employed to optimize molecular geometries and calculate various electronic properties. ijcce.ac.irresearchgate.net For instance, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully applied to related phosphonate structures to determine their optimized geometries, vibrational frequencies, and electronic properties. ijcce.ac.irresearchgate.net These computational approaches allow for the analysis of molecular orbitals, electrostatic potential, and charge distributions, which are crucial for understanding the reactivity of the molecule. ijcce.ac.ir While semi-empirical methods offer a faster computational alternative, DFT provides more reliable and detailed electronic structure information, making it the preferred method for in-depth analysis. researchgate.net

Theoretical studies provide detailed information on the three-dimensional structure of this compound. The molecule possesses a tetrahedral arrangement around the phosphorus atom. acs.org Computational analyses, such as those performed using DFT, can predict key structural parameters. For related hydrogen methylphosphonate (B1257008) anions, DFT calculations have shown that P-O bonds exhibit a significant degree of ionic character. nih.gov The topological analysis of electron charge density, within the framework of Quantum Theory of Atoms in Molecules (QTAIM), reveals that P–O and P–C bonds can be classified as intermediate interactions with both covalent and ionic characteristics. acs.org

The conformational flexibility of this compound is influenced by the rotation around its single bonds. The presence of a methyl group introduces the possibility of internal rotation, which can be computationally modeled to determine rotational barriers and preferred conformations. acs.org Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic and electrophilic sites that govern its reactivity. ijcce.ac.ir

Table 1: Computed Structural and Electronic Properties of Methyl Phosphonates from DFT Studies This table presents representative data for related methyl phosphonate compounds to illustrate the outputs of DFT calculations, as specific data for this compound was not available in the searched literature.

| Parameter | Compound | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| Bond Length | Diethyl [hydroxy(phenyl)methyl]phosphonate | DFT/B3LYP/6-31G(p,d) | P=O: 1.48 Å, P-O: 1.58 Å | researchgate.net |

| Bond Angle | Diethyl [hydroxy(phenyl)methyl]phosphonate | DFT/B3LYP/6-31G(p,d) | O=P-O: 115.7° | researchgate.net |

| Charge Density at Bond Critical Point (ρ(r)) | Calcium bis(hydrogen methylphosphonate) | DFT | P-O: ~0.2 e/ų | nih.gov |

| NBO Charge | Diethyl {pyrimidinyl}-phosphonate | DFT/B3LYP/6-311++G(d,p) | P: 1.76 e, O(P=O): -0.91 e | ijcce.ac.ir |

Semi-Empirical and Density Functional Theory (DFT) Approaches

Reaction Pathway Modeling and Energetics

Computational modeling is instrumental in mapping the reaction pathways of this compound, particularly its hydrolysis and interactions with nucleophiles, providing a detailed picture of the transition states and energy landscapes involved.

The hydrolysis of phosphonate esters is a fundamental reaction that can be studied computationally. For many phosphonates, hydrolysis involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O or C-O bond. nih.gov The specific pathway can be influenced by factors like pH. nih.gov

While direct application of Rice-Ramsperger-Kassel-Marcus (RRKM) theory to this compound was not found in the provided results, the theory itself is a cornerstone for predicting the rates of unimolecular reactions in the gas phase. numberanalytics.comslideshare.net It provides a statistical framework for calculating rate constants by considering the distribution of energy among the molecule's vibrational and rotational modes. numberanalytics.com

For reactions in solution, such as hydrolysis, transition state theory is often used to analyze kinetic data. Experimental studies on the hydrolysis of dithis compound have determined the activation parameters. nih.gov These parameters provide insight into the energy barrier and the structural organization of the transition state.

Table 2: Experimental Activation Parameters for the Hydrolysis of Dithis compound These values were determined experimentally for a closely related compound and are representative of the data used in computational mechanistic analysis.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 17.6 | kcal/mol |

| Activation Enthalpy (ΔH‡) | 17.0 | kcal/mol |

| Activation Entropy (ΔS‡) | 10.3 | cal/(mol·K) |

| Free Energy of Activation (ΔG‡ at 300 K) | 14.0 | kcal/mol |

Source: Kluger, R., Pike, D. C., & Chin, J. (1978). Can. J. Chem. 56, 1792-1796. nih.gov

Computational Elucidation of Hydrolysis and Nucleophilic Reaction Mechanisms

Enzyme-Substrate Docking and Molecular Dynamics Simulations

This compound (MAP) is widely used as a stable mimic of pyruvate (B1213749) to study the mechanisms of thiamin diphosphate (B83284) (ThDP)-dependent enzymes. nih.govnih.gov Computational docking and molecular dynamics (MD) simulations are key techniques to visualize and analyze its binding within enzyme active sites.

MAP is a known inhibitor of enzymes like 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXPS) and the pyruvate dehydrogenase (PDH) complex. nih.govnih.govresearchgate.net Molecular docking studies predict how MAP fits into the active site of these enzymes. nih.govresearchgate.net For example, docking simulations can help rationalize why certain inhibitors are selective for one enzyme over another. nih.gov In the case of DXPS, MAP and other alkyl acetylphosphonates react with the ThDP cofactor to form a stable phosphonolactyl-ThDP (PLThDP) adduct, which is a dead-end intermediate that inhibits the enzyme. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, revealing conformational changes that occur upon binding. pnas.orgresearchgate.net For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, often complemented by MD simulations, have shown that E. coli DXPS exists in a dynamic equilibrium between open and closed conformations. The binding of MAP shifts this equilibrium toward a closed conformation. pnas.org These simulations can also reveal the network of interactions, such as hydrogen bonds, that stabilize the inhibitor in the active site, providing crucial information for the rational design of more potent and selective inhibitors. researchgate.netdntb.gov.ua

Table 3: Interacting Residues and Binding Data for Acetylphosphonate Analogs in Enzyme Active Sites This table compiles data from studies on MAP and its analogs to illustrate the outcomes of enzyme-substrate interaction analyses.

| Enzyme | Ligand | Key Interacting Residues (from docking/crystal structure) | Method of Study | Reference |

|---|---|---|---|---|

| Deinococcus radiodurans DXPS | triazole-based acetylphosphonate | Arg423, Arg480 | Molecular Docking | nih.gov |

| Mycobacterium tuberculosis DXPS | Butylacetylphosphonate | His40 | X-ray Crystallography | dntb.gov.ua |

| E. coli DXPS | This compound | Not specified | H/D Exchange MS | pnas.org |

| E. coli Pyruvate Dehydrogenase | This compound | Not specified | Competitive Inhibition (Ki) | nih.gov |

Investigating Active Site Interactions and Binding Affinities

Theoretical and computational methods, such as molecular docking, are instrumental in predicting how this compound (MAP) or its analogs bind to the active sites of enzymes. researchgate.netjapsonline.com These studies help to understand the molecular recognition processes and predict the binding affinity between the ligand and the receptor. researchgate.netjapsonline.com

This compound is recognized as an inhibitor of thiamin diphosphate (ThDP)-dependent enzymes. pnas.org It serves as a stable mimic of pyruvate and can be used to target the large active site of enzymes like 1-deoxy-d-xylulose 5-phosphate synthase (DXPS). pnas.orgnih.gov The acetylphosphonate portion of MAP reacts with ThDP on DXPS to form a stable, enzyme-bound phosphono-LThDP (E-PLThDP) complex, which mimics the natural E-LThDP intermediate. nih.gov

In a study on benzoylformate decarboxylase (BFDC), a related compound, methyl benzoylphosphonate, was found to be a competitive inhibitor with a K_i value of 0.38 ± 0.04 mM, compared to the K_m value of 0.76 ± 0.09 mM for the natural substrate, benzoylformate. nih.gov This indicates a strong binding affinity of the phosphonate analog to the enzyme's active site.

Similarly, studies on variants of the pyruvate dehydrogenase E1 component (E1ec) have determined the dissociation constants (K_d) for MAP. For the wild-type E1ec, the K_d,MAP was found to be 0.10 ± 0.06 μM. researchgate.net The binding affinities for some mutant variants are presented in the table below.

| E1ec Variant | K_d,MAP (μM) |

| Wild-type | 0.10 ± 0.06 |

| E235A | 0.15 ± 0.05 |

| E237A | 0.17 ± 0.08 |

| R606A | 16.0 ± 1.1 |

| Data sourced from scientific literature. researchgate.net |

Computational studies on Deinococcus radiodurans DXPS (DrDXPS) have shown that the phosphono-LThDP (PLThDP) complex, formed from MAP, interacts with key histidine residues (H51, H304, and H431) in the active site. nih.gov These interactions are crucial for the stability of the complex.

Modeling Conformational Changes Upon Ligand Binding in Enzyme Systems

The binding of ligands like this compound can induce significant conformational changes in enzymes. These changes are often critical for the enzyme's catalytic mechanism. nih.govpnas.org

Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) has been employed to study the conformational dynamics of E. coli 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) upon binding of MAP. nih.govpnas.org These studies revealed that three specific regions near the active site (residues 42–58, 183–199, and 278–298) are particularly dynamic. nih.govpnas.org In the presence of MAP, DXPS favors a "closed" conformation. nih.govpnas.org This is in contrast to the "open" conformation adopted upon binding of the second substrate, D-glyceraldehyde 3-phosphate (GAP), or the product, 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govpnas.org The transition between these open and closed states is believed to be crucial for the catalytic cycle, including the stabilization of intermediates and product release. nih.govpnas.org

The binding of MAP to DXPS induces large-scale conformational changes around the active site, which are distinct from the changes induced by GAP or DXP. pnas.org Isothermal titration calorimetry (ITC) has also been used to characterize these conformational changes, with the temperature dependence of the observed enthalpy change (ΔH_obs) indicating a ligand-binding event coupled to a conformational shift. researchgate.net

In yeast pyruvate decarboxylase, MAP acts as an activator, and its binding to a regulatory site triggers allosteric enzyme activation. semanticscholar.orgresearchgate.net This activation involves a conformational change from a "half-side closed" to an "open" tetramer form of the enzyme. semanticscholar.org

Structural studies of DhpI, a phosphonate O-methyltransferase, have also demonstrated conformational changes upon substrate or product binding. pnas.org These changes are triggered by the presence of both the methyl group of S-adenosylmethionine (SAM) and a bound sulfate (B86663) or phosphonate. pnas.org

Structure Activity Relationship Sar Studies of Methyl Acetylphosphonate Analogs

Impact of Phosphonate (B1237965) Moiety Modifications on Biological Activity

The phosphonate group is a cornerstone of the biological activity of methyl acetylphosphonate analogs, largely due to its ability to act as a stable mimic of the carboxylate group of pyruvate (B1213749) or the tetrahedral transition states in enzymatic reactions. researchgate.netresearchgate.net Modifications to this moiety, such as isosteric replacement or substitution on the α-carbon, have profound effects on enzyme inhibition.

One key modification strategy involves the replacement of the α-methylene group (CH₂) with fluorine atoms. The introduction of fluorine can alter the pKa of the phosphonate, making it a better electronic mimic of a phosphate (B84403) group, and can influence binding through new electronic interactions. researchgate.net However, the effect is highly dependent on the target enzyme. For instance, in studies of fructose (B13574) 6-phosphate (F6P) analogs as inhibitors of glucosamine (B1671600) 6-phosphate synthase, the α,α-difluorinated phosphonate analog was found to be the most potent inhibitor. unl.edu In contrast, a "fluorinated phosphonate scan" against glucose 6-phosphate dehydrogenase revealed that α-monofluorinated phosphonates were paradoxically both the highest and lowest affinity substrate mimics, underscoring that the impact of fluorination is not universally predictable. unl.edu

Bioisosteric replacement of the phosphonate group itself leads to dramatic changes in activity. Replacing the diphosphate (B83284) moiety of a potent inhibitor of the enzyme IspH with a phosphonate or a sulfonate group resulted in a complete loss of inhibitory activity, highlighting the strict requirement for the diphosphate group in that specific active site. academie-sciences.fr Conversely, replacing the phosphonate group in acetylphosphonate with a phosphinate group (where the P-O-R ester linkage is replaced by a P-R bond) can enhance potency. Studies on the pyruvate dehydrogenase complex (PDHC) showed that acetyl phosphinate (AcPH) was a significantly more potent inhibitor than the corresponding mono-methyl ester of acetylphosphonate (AcPMe). researchgate.net This suggests that the phosphinate group may be a better mimic of the transition state or substrate for this particular enzyme.

| Analog Type | Modification | Target Enzyme | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| α-F-Phosphonate | CH₂ → CHF | Glucose 6-Phosphate Dehydrogenase | Variable (produced both highest and lowest affinity mimics) | unl.edu |

| α-F₂-Phosphonate | CH₂ → CF₂ | Glucosamine 6-Phosphate Synthase | Increased inhibitory potency | unl.edu |

| Phosphinate | Phosphonate → Phosphinate | Pyruvate Dehydrogenase Complex (PDHC) | Increased inhibitory potency (IC₅₀ ~0.2 µM for AcPH) | researchgate.net |

| Sulfonate | Diphosphate → Sulfonate | IspH | Abolished inhibitory activity | academie-sciences.fr |

Influence of Alkyl Ester Substituents on Enzyme Inhibition Potency and Selectivity

Esterification of the phosphonic acid is a common strategy to modify the physicochemical properties of phosphonate inhibitors, such as charge and membrane permeability. The influence of these alkyl ester substituents on potency and selectivity is complex and enzyme-dependent.

In many cases, masking the negative charge of the phosphonate with a methyl ester enhances inhibitory activity. The natural product dehydrophos, a prodrug of this compound, is a prime example. nih.gov The methyl ester of acetylphosphonate (AcPMe) is an 80-fold better inhibitor of pyruvate dehydrogenase than acetylphosphonate itself at neutral pH. nih.gov This is attributed to the methyl ester providing a better mimic of the monoanionic carboxylate group of the pyruvate substrate. nih.gov However, further esterification can be detrimental. The dimethyl ester of acetylphosphonate (AcPMe₂) is a poor inhibitor of PDHC compared to the mono-methyl ester. researchgate.net

| Compound | Ester Group | Target Enzyme | Inhibitory Potency (vs. free acid) | Reference |

|---|---|---|---|---|

| Acetylphosphonate | None (free acid) | Pyruvate Dehydrogenase | Baseline | nih.gov |

| This compound (AcPMe) | Monomethyl ester | Pyruvate Dehydrogenase | ~80-fold more potent | nih.gov |

| Dithis compound (AcPMe₂) | Dimethyl ester | Pyruvate Dehydrogenase Complex (PDHC) | Poor inhibitor | researchgate.net |

| Carboxylate-containing alkylAP | None (free acid) | DXPS | Active (MIC = 313 µM) | nih.gov |

| Carboxylate-containing alkylAP methyl ester | Methyl ester | DXPS | Inactive (loss of antibacterial activity) | nih.gov |

Stereochemical Effects on Enzyme Binding Affinity and Catalytic Efficiency

Enzyme active sites are chiral environments, and as such, the stereochemistry of an inhibitor can be a critical determinant of its binding affinity and inhibitory potency. For analogs of this compound, chirality can arise from stereocenters on the alkyl backbone or at the phosphorus atom itself if asymmetrically substituted.

Research on phosphonate-based lipase (B570770) inhibitors provides a clear example of stereoselectivity. In a study using 1,2-dioctylcarbamoylglycero-3-O-p-nitrophenyl alkylphosphonates, both cutinase and Staphylococcus hyicus lipase showed high selectivity for the chirality at both the glycerol (B35011) backbone and the phosphorus atom. nih.gov The enzymes were preferentially inhibited by analogs with an (R)-configuration at the glycerol moiety. Furthermore, the selectivity for the chirality at the phosphorus center was even more pronounced, with differences in reactivity between the faster- and slower-reacting isomers being as high as 250-fold for methylphosphonates. nih.gov

Similarly, enantioselective inhibition has been demonstrated for analogs targeting other enzymes. In the development of inhibitors for DXP synthase, two analogs, (S)-13 and (R)-13, which are stereoisomers differing only in the configuration of a methyl-substituted carbon, showed different antibacterial activities against E. coli, with MIC values of 156 µM and 625 µM, respectively. nih.gov An even more dramatic effect was seen in a different series of DXP synthase inhibitors, where two compounds (analogs 8 and 9) designed to probe the effects of an additional phenyl-containing substituent resulted in vastly different potencies. The (S)-enantiomer (compound 8) was a highly potent inhibitor with a Kiapp of 2.9 nM, whereas the (R)-enantiomer (compound 9) was essentially inactive. acs.org This demonstrates that a precise stereochemical arrangement is required for optimal interaction with the enzyme's active site, profoundly affecting binding affinity.

| Inhibitor Class | Stereoisomers Compared | Target Enzyme | Finding | Reference |

|---|---|---|---|---|

| Lipase Inhibitors (Methylphosphonates) | (RP) vs. (SP) at phosphorus | Cutinase / S. hyicus lipase | Up to 250-fold difference in reactivity between isomers. | nih.gov |

| DXP Synthase Inhibitors (AlkylAPs) | (S)-13 vs. (R)-13 | E. coli (whole cell) | (S)-isomer was 4-fold more potent (MIC 156 µM vs 625 µM). | nih.gov |